2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDFSOTJSCDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex heterocyclic molecule with potential biological activities. Its structure includes a chloro substituent, a benzene sulfonamide moiety, and a pyridazinone core with a thiophene group, suggesting a versatile interaction profile with biological targets. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure allows for various interactions within biological systems. The presence of both chloro and thiophene groups enhances its reactivity and potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C13H12ClN3O2S |
| Molecular Weight | 307.77 g/mol |
| Structure | Chemical Structure |
Enzyme Inhibition
Research indicates that This compound may act as an enzyme inhibitor. It potentially binds to active sites of specific enzymes, modulating their activity. This mechanism is crucial for the treatment of diseases linked to enzyme dysregulation. For example, studies have shown that similar compounds exhibit inhibitory effects on various kinases and proteases, which are vital in cancer and inflammatory pathways.
Receptor Binding
The compound may also interact with cellular receptors, influencing signaling pathways. Its structural components suggest it could bind to G-protein coupled receptors (GPCRs) or other relevant targets in pharmacology. Preliminary interaction studies indicate that this compound has specific binding affinities that warrant further investigation through biochemical assays .
Antimicrobial and Antitumor Activity
Similar compounds within the thiophene and pyridazine classes have demonstrated significant antimicrobial and antitumor activities. For instance, derivatives of thiophene have been reported to possess notable antifungal properties, while pyridazine derivatives have shown effectiveness against various cancer cell lines . The potential of This compound in these areas remains to be thoroughly explored.
Case Study 1: Antitumor Activity
In vitro studies conducted on similar pyridazine derivatives have highlighted their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These studies revealed that chlorinated derivatives exhibited enhanced activity compared to non-chlorinated counterparts, suggesting that the presence of chlorine in the structure may improve biological efficacy .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis of structurally related compounds indicated that those with similar functional groups showed varying degrees of inhibition against specific kinases involved in cancer progression. The enzyme inhibition profile of This compound could provide insights into its therapeutic potential and guide future drug design efforts .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds related to This compound . Key findings include:
- Inhibition Mechanism : Compounds with similar structures often inhibit target enzymes through competitive or non-competitive mechanisms.
- Binding Affinities : The binding affinities for various receptors were assessed using radiolabeled ligands, showing promising results for further development as therapeutic agents.
- Synergistic Effects : Combinations of this compound with established chemotherapeutics like doxorubicin demonstrated synergistic effects in preliminary assays, suggesting potential for combination therapies in cancer treatment .
Comparison with Similar Compounds
Key Observations:
- Thiophene vs.
- Side Chain Modifications : Replacing the sulfonamide with a benzooxazole-thioacetamide group (CAS 1219906-07-6) reduces molecular symmetry and may alter solubility or target binding .
- Molecular Weight Trends : The 4-methoxyphenyl analog (CAS 921551-57-7) has a higher molecular weight (419.9 vs. 395.9) due to the methoxy group, which could influence pharmacokinetic properties like membrane permeability .
Functional Implications
Q & A
Q. What strategies validate the compound’s toxicity profile preclinically?
- Tiered Testing :
In Vitro : HepG2 cell viability assays (72 h exposure) and Ames test for mutagenicity .
In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ determination) .
Metabolite Profiling : LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation at pyridazinone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
